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molecular formula C29H31N7O3 B589677 Imatinib (Piperidine)-N,N-dioxide CAS No. 571186-93-1

Imatinib (Piperidine)-N,N-dioxide

Cat. No. B589677
M. Wt: 525.613
InChI Key: MFKGVMIUOYNDCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07557105B2

Procedure details

4-[(4-Methyl-1-piperazinyl)-methyl]-N-{4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl}-benzamide monomethanesulphonate (3.00 g, 5 mmol; prepared as described in WO 99/03854) is added to aqueous hydrogen peroxide (30 mL of 3%) and the resulting solution is stirred at 20° C. for 160 h. The pH of the solution is then adjusted to pH 14 with aqueous sodium hydroxide (4 M) and the resulting suspension is stirred for 1.5 h. The crude product is filtered off, washed with water, dried and purified by column chromatography on silica gel, eluent 25% aqueous ammonia-ethanol-dichloromethane (5:30:70), to give the title compound as a yellow crystalline solid, m.p. 242-244° C.
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS(O)(=O)=[O:3].[CH3:6][N:7]1[CH2:12][CH2:11][N:10]([CH2:13][C:14]2[CH:42]=[CH:41][C:17]([C:18]([NH:20][C:21]3[CH:26]=[CH:25][C:24]([CH3:27])=[C:23]([NH:28][C:29]4[N:34]=[C:33]([C:35]5[CH:36]=[N:37][CH:38]=[CH:39][CH:40]=5)[CH:32]=[CH:31][N:30]=4)[CH:22]=3)=[O:19])=[CH:16][CH:15]=2)[CH2:9][CH2:8]1.[OH-:43].[Na+]>OO>[CH3:6][N+:7]1([O-:3])[CH2:12][CH2:11][N+:10]([CH2:13][C:14]2[CH:15]=[CH:16][C:17]([C:18]([NH:20][C:21]3[CH:26]=[CH:25][C:24]([CH3:27])=[C:23]([NH:28][C:29]4[N:34]=[C:33]([C:35]5[CH:36]=[N:37][CH:38]=[CH:39][CH:40]=5)[CH:32]=[CH:31][N:30]=4)[CH:22]=3)=[O:19])=[CH:41][CH:42]=2)([O-:43])[CH2:9][CH2:8]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CS(=O)(=O)O.CN1CCN(CC1)CC1=CC=C(C(=O)NC2=CC(=C(C=C2)C)NC2=NC=CC(=N2)C=2C=NC=CC2)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
OO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the resulting solution is stirred at 20° C. for 160 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting suspension is stirred for 1.5 h
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The crude product is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel, eluent 25% aqueous ammonia-ethanol-dichloromethane (5:30:70)

Outcomes

Product
Details
Reaction Time
160 h
Name
Type
product
Smiles
C[N+]1(CC[N+](CC1)([O-])CC1=CC=C(C(=O)NC2=CC(=C(C=C2)C)NC2=NC=CC(=N2)C=2C=NC=CC2)C=C1)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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